molecular formula C12H10F3N3 B6457430 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549041-38-3

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457430
CAS No.: 2549041-38-3
M. Wt: 253.22 g/mol
InChI Key: CNGYKQNULGCQIF-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a difluoromethyl group at position 6, a methyl group at position 2, and a 3-fluorophenyl substituent on the pyrimidin-4-amine nitrogen. This compound is of interest due to the strategic placement of fluorine atoms, which are known to enhance metabolic stability, lipophilicity, and binding affinity in drug design .

Properties

IUPAC Name

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGYKQNULGCQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

A widely used method involves the condensation of β-dicarbonyl compounds with urea or thiourea derivatives. For example, reacting acetylacetone with urea under acidic conditions yields 2-methylpyrimidin-4-ol, which can undergo subsequent halogenation to introduce reactive sites for further functionalization. Chlorination using phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, creating intermediates amenable to nucleophilic substitution.

Cyclization of Enaminones

Enaminones, derived from the reaction of β-ketoesters with amines, undergo cyclization in the presence of ammonium acetate to form pyrimidine rings. This method allows direct incorporation of methyl groups at position 2, streamlining the synthesis of 2-methylpyrimidine precursors.

Difluoromethylation Techniques

Introducing the difluoromethyl (-CF₂H) group at position 6 requires precision to avoid over-fluorination or side reactions.

Radical Difluoromethylation

Radical-mediated processes enable selective difluoromethylation. Using sodium difluoromethanesulfinate (DFMS) as a CF₂H radical source and a persulfate initiator (e.g., K₂S₂O₈), the reaction proceeds under mild thermal conditions (60–80°C). Yields exceeding 70% have been reported for analogous pyrimidines, with water as a green solvent enhancing scalability.

Electrophilic Difluoromethylation

Electrophilic reagents like difluoromethyl triflate (CF₂HOTf) react with lithiated pyrimidines at low temperatures (-78°C). This method offers regioselectivity but demands stringent anhydrous conditions and specialized handling.

Amination of the Pyrimidine Ring

Coupling the 3-fluorophenylamine moiety to the pyrimidine core is critical for finalizing the target compound.

Nucleophilic Aromatic Substitution (SNAr)

A chloride at position 4 of the pyrimidine ring undergoes SNAr with 3-fluoroaniline. Polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) facilitate displacement, with yields optimized using cesium carbonate (Cs₂CO₃) as a base.

Table 1: SNAr Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF10045
Cs₂CO₃DMF12068
NaHTHF8032

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for challenging substitutions. Using Pd(OAc)₂, Xantphos ligand, and 3-fluoroaniline, this method achieves >80% yield under milder conditions (80°C).

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing cost, safety, and efficiency.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing, critical for exothermic difluoromethylation steps. A two-stage setup—radical generation followed by quenching—reduces byproduct formation and improves throughput.

Solvent Recycling

Recovering polar aprotic solvents (e.g., DMF) via distillation lowers production costs and environmental impact. Integrated solvent-reclamation systems achieve >90% recovery rates in pilot-scale trials.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodStepsTotal Yield (%)Cost (USD/kg)
Condensation + SNAr4521,200
Cyclization + Buchwald365980

The cyclization-Buchwald route offers superior yield and cost efficiency, though it requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Compound Name C2 Substituent C6 Substituent N-Substituent Key Properties/Applications Reference
6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine Methyl Difluoromethyl 3-Fluorophenyl Potential enhanced metabolic stability N/A
6-(Difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine (BK44119) Methyl Difluoromethyl 3-Methoxyphenyl Research chemical (specific use not detailed)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl Methyl 2-Fluorophenyl + aminomethyl Antibacterial/antifungal activity; crystal structure stabilized by weak hydrogen bonds
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 66) Phenyl Methyl 4-Fluoro-3-nitrophenyl Synthetic intermediate (12.5% yield)
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Phenyl Phenyl Benzyl + 4-nitrophenyl No biological data provided
Key Observations:

Fluorine Positioning: The 3-fluorophenyl group in the target compound may offer distinct steric and electronic effects compared to 2-fluorophenyl () or 4-fluorophenyl () analogs. The meta-fluorine position could influence π-stacking interactions or hydrogen bonding in target binding .

Synthetic Efficiency :

  • Pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution reactions between chloropyrimidines and anilines. For example, reports a 96.79% yield for a pyrido[3,2-d]pyrimidin-4-amine analog under mild conditions (50°C, 30 minutes) . The target compound’s synthesis likely follows similar protocols but with difluoromethylated precursors.

Biological Activity: Quinazoline analogs, such as 6-(6-aminopyridin-3-yl)-N-(3-fluorophenyl)quinazolin-4-amine (Compound 7j), demonstrate anticancer activity via PI3Kα inhibition . While the target compound’s pyrimidine core differs, its fluorine substituents may confer comparable target affinity with improved pharmacokinetics. Pyrimidines with aminomethyl side chains (e.g., ) exhibit antimicrobial properties, suggesting that the target compound’s structure could be optimized for similar applications .

Physicochemical and Crystallographic Insights

  • Crystal Packing : In , the N-(2-fluorophenyl) analog forms intramolecular N–H⋯N hydrogen bonds and intermolecular C–H⋯O interactions, stabilizing its crystal lattice. The target compound’s difluoromethyl group may alter packing efficiency due to increased van der Waals volume .
  • Lipophilicity : Fluorine atoms generally increase logP values. The difluoromethyl group (logP ≈ 1.1) may enhance membrane permeability compared to methyl (logP ≈ 0.5) or methoxy (logP ≈ -0.3) substituents .

Biological Activity

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound can be synthesized via a nucleophilic substitution reaction between 2-methyl-4,6-dichloropyrimidine and 3-fluoroaniline, typically using potassium carbonate in dimethylformamide (DMF) as the solvent at elevated temperatures. This method allows for efficient production while maintaining high purity levels.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit key enzymes in metabolic pathways, potentially disrupting normal cellular functions. This mechanism is crucial for its therapeutic applications, particularly in oncology and inflammatory diseases.

Biological Activity Overview

The biological activities of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine can be summarized as follows:

  • Enzyme Inhibition : The compound shows potent inhibition against various kinases, suggesting its role in modulating signaling pathways relevant to cancer progression and inflammation.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
  • Selectivity : Preliminary data suggest that this compound exhibits selectivity towards certain targets, which is advantageous for minimizing side effects .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study Target IC50 Value (nM) Notes
Study 1CSF1R<5Highly selective with low EGFR activity .
Study 2Various Tumor Cell Lines92.4 (mean)Demonstrated moderate cytotoxicity across multiple cancer types .
Study 3Enzymatic ActivitySubnanomolarEffective inhibition of specific kinases involved in tumor growth .

Case Studies

  • Inhibition of CSF1R : A series of pyrimidine derivatives were tested for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R), demonstrating that modifications to the aryl group significantly influenced their inhibitory potency. The most promising compounds exhibited IC50 values below 5 nM, indicating strong potential for therapeutic use in macrophage-related diseases .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines including HeLa and CaCo-2. The mechanism was linked to the disruption of metabolic pathways essential for cell survival, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-substituted pyrimidine intermediates with 3-fluoroaniline in chloroform under basic conditions is a common approach . Column chromatography (silica gel, chloroform/methanol) and crystallization (e.g., methanol) are critical for purification. Reaction time (5–10 hours) and stoichiometric ratios (e.g., 1:1.5 amine:halide) must be optimized to avoid side products like N-oxide derivatives .
  • Data Note : Yields typically range from 70–85% under controlled conditions, with purity >95% confirmed by HPLC .

Q. How can researchers characterize the molecular conformation and intermolecular interactions of this compound?

  • Methodology :

  • X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for phenyl groups), influencing steric and electronic properties .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies chemical shifts for difluoromethyl (-CHF₂: δ ~5.5 ppm) and fluorophenyl (δ ~115–120 ppm for aromatic F) groups .
  • FT-IR confirms hydrogen bonding (N–H⋯N, C–H⋯O) critical for crystal packing and solubility .

Q. What solvent systems are recommended for solubility and stability studies?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen-bond acceptor capacity.
  • Hydrophobic solvents (chloroform, ethyl acetate) stabilize the compound against hydrolysis.
  • Stability Note : Avoid aqueous buffers at high pH (>8), as fluorinated groups may degrade .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). Fluorophenyl groups enhance lipophilicity (logP +0.5) and target binding via π-π stacking, while methoxy groups increase solubility but reduce membrane permeability .
  • Computational Modeling : DFT calculations show difluoromethyl groups lower LUMO energy (-1.2 eV), enhancing electrophilic reactivity for covalent binding .
    • Data Contradiction : Some studies report conflicting bioactivity due to polymorphism. Orthogonal validation via DSC (melting point analysis) and PXRD resolves such issues .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Hypothesis Testing :

  • Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Interference : Use LC-MS to rule out in situ degradation products .
  • Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) for binding kinetics .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) were traced to residual DMSO (>1%) altering protein conformation .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Methodology :

  • Isosteric Replacement : Replace fluorophenyl with trifluoromethylpyridine (improves CYP450 resistance) .
  • Prodrug Approach : Introduce ester moieties at the pyrimidine N-position to enhance oral bioavailability .
  • In Silico ADMET : Predict metabolic hotspots (e.g., difluoromethyl oxidation) using Schrödinger’s QikProp .

Methodological Best Practices

Q. Which analytical techniques are critical for resolving structural ambiguities in fluorinated pyrimidines?

  • LC-HRMS : Confirms molecular formula (e.g., [M+H]⁺ = 308.1024 for C₁₃H₁₁F₃N₃) .
  • NOESY NMR : Assigns regiochemistry of substituents on the pyrimidine ring .
  • MicroED : Resolves crystal structures for nano-crystalline samples .

Q. How to optimize reaction conditions for scaling up synthesis without column chromatography?

  • Flow Chemistry : Continuous reactors reduce reaction time (2–3 hours) and improve yield consistency (±2%) .
  • Crystallization-Driven Purification : Use antisolvent (hexane) to precipitate pure product (>98%) .

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